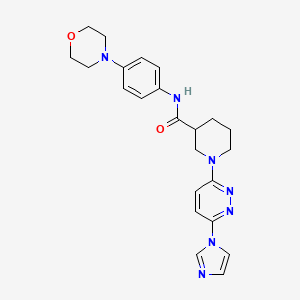

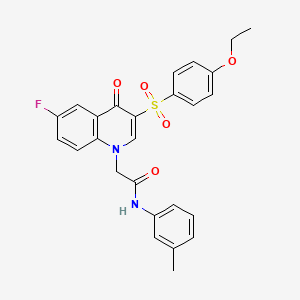

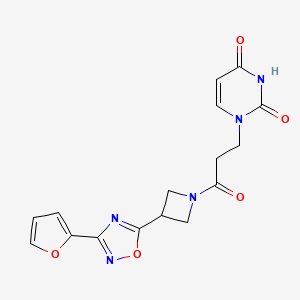

![molecular formula C25H17F3N4O2 B2768953 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 931737-55-2](/img/structure/B2768953.png)

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Some novel sulfonamide derivatives, including compounds structurally related to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, were synthesized and screened for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, a compound was identified to exhibit potent anticancer activity, highlighting the potential therapeutic applications of these chemical structures in oncology research M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.

Ligand Binding and Receptor Interaction

Research on imidazo[1,5-a]quinoxaline amides and carbamates, which share a core structure with the chemical of interest, has shown that these compounds can bind with high affinity to the GABAA/benzodiazepine receptor. This wide range of intrinsic efficacies, as measured by [35S]TBPS binding ratios, suggests the potential of such compounds in developing new therapeutics targeting GABAergic neurotransmission R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. B. Carter, 1994.

Pharmacophore Insights for Benzodiazepine Receptor Ligands

A study on 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, closely related to the compound , offered insights into the pharmacophore of central benzodiazepine receptor ligands. These findings are crucial for understanding how modifications in chemical structure can influence binding affinity and intrinsic activity at the benzodiazepine receptor, facilitating the design of new compounds with desired therapeutic profiles A. Carotti, C. Altomare, L. Savini, L. Chiasserini, C. Pellerano, M. P. Mascia, E. Maciocco, F. Busonero, M. Mameli, G. Biggio, & E. Sanna, 2003.

Fluorescent Sensors Development

New fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton, akin to the structure of the queried compound, have been synthesized and explored for the detection of small inorganic cations. These findings underline the potential of incorporating the pyrazoloquinoline core into the design of molecular sensors, showcasing the versatility of such chemical structures in analytical applications M. Mac, T. Uchacz, Tomasz P. Wrobel, A. Danel, & E. Kulig, 2010.

Antimicrobial Agents Development

Efforts to synthesize quinoline derivatives bearing the pyrazole moiety, which includes structures similar to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, have led to compounds exhibiting potent antibacterial and antifungal activities. This research signifies the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains M. F. El Shehry, M. Ghorab, S. Abbas, E. Fayed, S. Shedid, & Y. Ammar, 2018.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O2/c26-16-6-9-22-18(10-16)24-19(13-31(22)12-15-4-2-1-3-5-15)25(34)32(30-24)14-23(33)29-17-7-8-20(27)21(28)11-17/h1-11,13H,12,14H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSUHDICUUPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)C5=C2C=CC(=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

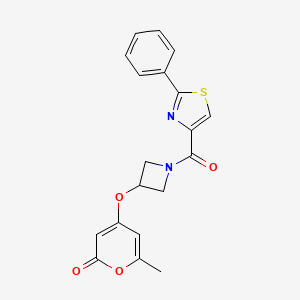

![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)

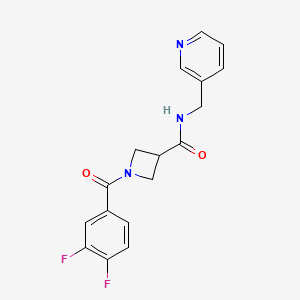

![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)

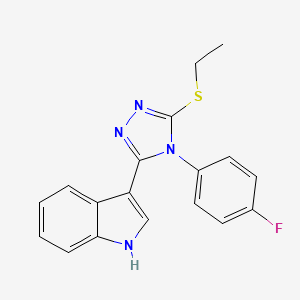

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)

![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)